molecular formula C15H8F6N2O2S B1675830 N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B1675830
M. Wt: 394.29 g/mol
InChI Key: BMTRZTPPTZHACH-UHFFFAOYSA-N
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Description

M1002 is a hypoxia-inducible factor-2 (HIF-2) agonist. It enhances the affinity of HIF-2alpha and aryl hydrocarbon receptor nuclear translocator (ARNT) for transcriptional activation. M1002 alters the conformation of the HIF-2alpha PAS-B structural domain and acts synergistically with inhibitors of the prolyl hydroxylase structural domain (PHD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M1002 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then further processed and purified to achieve the desired purity levels.

Industrial Production Methods

Industrial production methods for M1002 are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Types of Reactions

M1002 undergoes various chemical reactions, including:

    Oxidation: M1002 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: M1002 can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving M1002 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of M1002 include various oxidized, reduced, and substituted derivatives. These products are often characterized and analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Mechanism of Action

M1002 exerts its effects by enhancing the affinity of HIF-2alpha and ARNT for transcriptional activation. It alters the conformation of the HIF-2alpha PAS-B structural domain, which in turn affects the transcriptional activity of HIF-2 target genes. M1002 also acts synergistically with inhibitors of the prolyl hydroxylase structural domain (PHD), further enhancing its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of M1002

M1002 is unique in its ability to act as a potent HIF-2 agonist, enhancing the expression of HIF-2 target genes with great efficacy. Its synergistic action with PHD inhibitors further distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H8F6N2O2S

Molecular Weight

394.29 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H8F6N2O2S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-13-11-3-1-2-4-12(11)26(24,25)23-13/h1-7H,(H,22,23)

InChI Key

BMTRZTPPTZHACH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M1002;  M 1002;  M-1002

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 4
N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 5
N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 6
N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

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